REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][S:11]([O-:13])=[O:12].[Na+]>CN(C=O)C.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][S:11]([CH3:10])(=[O:13])=[O:12])=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
2.04 g
|
Type
|
reactant
|
Smiles
|
CS(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is then cooled to RT
|
Type
|
EXTRACTION
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Details
|
extracted into EtOAc (3×25 mL)
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Type
|
WASH
|
Details
|
The combined EtOAc phases are washed with water (2×50 mL) and brine (25 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
then dried (MgSO4)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)CS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |